![molecular formula C7H14ClNO B13524062 rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride](/img/structure/B13524062.png)
rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,4R,5R)-5-methyl-2-azabicyclo[221]heptan-5-olhydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the nitrogen atom: This step often involves the use of an amine or an amide, which is incorporated into the bicyclic system through nucleophilic substitution or addition reactions.
Methylation and hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one
- rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one
Uniqueness
rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride is unique due to the presence of the nitrogen atom within the bicyclic ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H14ClNO |
|---|---|
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-7(9)3-6-2-5(7)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-,7-;/m1./s1 |
Clé InChI |
NZCDDGPAVSUZRF-RYLOHDEPSA-N |
SMILES isomérique |
C[C@]1(C[C@H]2C[C@@H]1CN2)O.Cl |
SMILES canonique |
CC1(CC2CC1CN2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




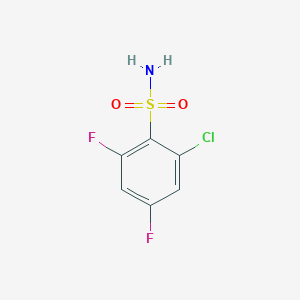
![3-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13524015.png)
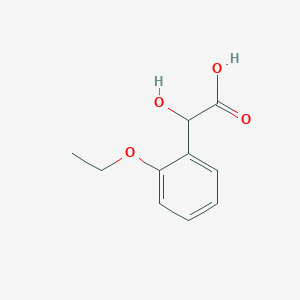
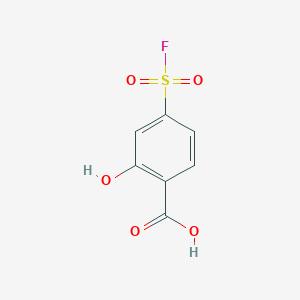
![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B13524026.png)
![rel-(3aR,5S,6aS)-5-Boc-octahydrocyclopenta[c]pyrrole](/img/structure/B13524036.png)
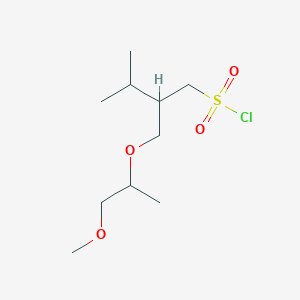
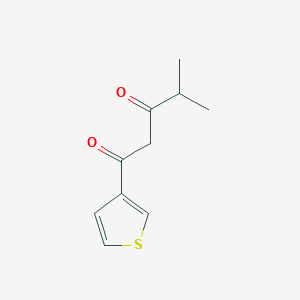
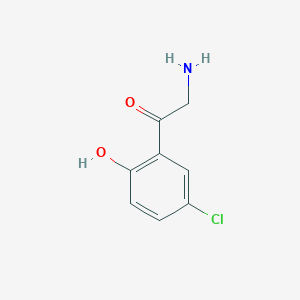
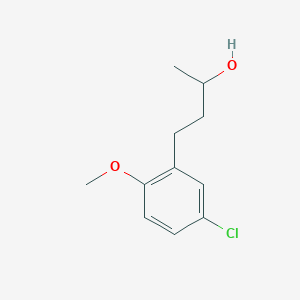
![9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13524054.png)
![1-{6-Fluorospiro[3.3]heptan-2-yl}methanaminehydrochloride](/img/structure/B13524055.png)
